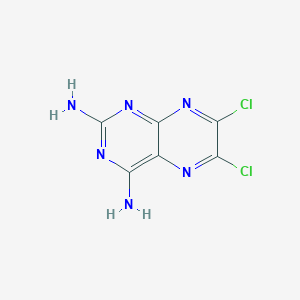

Dichloropteridine-2,4-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H4Cl2N6 |

|---|---|

Molecular Weight |

231.04 g/mol |

IUPAC Name |

6,7-dichloropteridine-2,4-diamine |

InChI |

InChI=1S/C6H4Cl2N6/c7-2-3(8)12-5-1(11-2)4(9)13-6(10)14-5/h(H4,9,10,12,13,14) |

InChI Key |

XJKQKPQISMARET-UHFFFAOYSA-N |

Canonical SMILES |

C12=C(N=C(N=C1N=C(C(=N2)Cl)Cl)N)N |

Origin of Product |

United States |

Significance of the Pteridine Scaffold in Academic and Biomedical Research

The pteridine (B1203161) core, a heterocyclic compound composed of fused pyrimidine (B1678525) and pyrazine (B50134) rings, is a privileged scaffold in both academic and biomedical research. Its significance stems from its presence in a wide array of biologically important molecules, including folic acid and biopterin, which are essential cofactors for numerous enzymatic reactions in the body.

The versatility of the pteridine scaffold allows for extensive chemical modification, enabling the synthesis of a diverse library of derivatives. This structural diversity is a key reason for its prominence in drug discovery programs. Researchers can systematically alter the substituents on the pteridine ring system to fine-tune the molecule's pharmacological properties, such as its binding affinity for a specific biological target, its solubility, and its metabolic stability. This adaptability makes the pteridine scaffold a valuable starting point for the development of inhibitors for various enzymes, including kinases and reductases, which are often implicated in diseases such as cancer and infectious diseases. nih.govnih.gov

Research Objectives and Scope for Dichloropteridine 2,4 Diamine Investigations

Classical and Contemporary Synthetic Routes to this compound

The foundational approach to constructing the pteridine ring system is the Taylor (or Isay) synthesis, which involves the condensation of a 2,4,5,6-tetrasubstituted pyrimidine (B1678525) with a 1,2-dicarbonyl compound. google.com For the synthesis of a 6,7-disubstituted-2,4-diaminopteridine, the classical starting material is 2,4,5,6-tetraaminopyrimidine (B94255), which is reacted with a suitable 1,2-dicarbonyl compound to form the pyrazine (B50134) portion of the bicyclic system. google.com

A plausible classical route to 6,7-Dichloropteridine-2,4-diamine would therefore involve the condensation of 2,4,5,6-tetraaminopyrimidine with a chlorinated 1,2-dicarbonyl species like oxalyl chloride or a related equivalent. However, the reactivity of such reagents can lead to side reactions and polymerization.

A more contemporary and controlled approach involves the post-functionalization of a pre-formed pteridine ring. This could begin with the synthesis of 2,4-diaminopteridine-6,7-diol via the condensation of 2,4,5,6-tetraaminopyrimidine with diethyl oxalate, followed by chlorination. The chlorination of hydroxyl groups on the pyrimidine or pteridine ring is typically achieved using reagents like phosphorus oxychloride (POCl₃). google.com This method, while direct, is often fraught with difficulties, including the use of harsh reagents and potential degradation of the pteridine ring system. google.comgoogle.com For example, the synthesis of the precursor 2,4-diamino-6-chloropyrimidine from 2,4-diamino-6-hydroxypyrimidine (B22253) using POCl₃ is known to be challenging, with issues of low yield and complex purification. google.com

Regioselectivity is a critical consideration in the synthesis of pteridine derivatives. The electronic properties of the existing substituents heavily influence the position of subsequent functionalization. The pteridine nucleus is electron-deficient, making it susceptible to nucleophilic attack. In pteridine-2,4-diamine, the amino groups at C2 and C4 are electron-donating, which can direct electrophilic substitution, although such reactions are less common than nucleophilic substitutions on the pyrazine ring.

For derivatives of this compound, the two chloro atoms at the C6 and C7 positions would be the primary sites for nucleophilic substitution. Research on 2,4-dichloropteridine (B1391081) has shown that it reacts regioselectively with amines at the C4 position first. nih.gov This inherent selectivity can be a challenge when desiring substitution at the C2 position. While the use of 2,4,6,7-tetrachloropteridine allows for successive displacements, it often results in extensive mixtures and low yields of the desired single regioisomer, necessitating difficult chromatographic separation. nih.gov

Furthermore, in reactions where substitution can occur at either the C6 or C7 position, such as in the synthesis of 6-hydroxymethylpteridine, the formation of the unwanted 7-isomer is a common side reaction. google.comgoogle.com The ratio of these isomers is often highly dependent on reaction conditions such as pH. For instance, in the condensation of 2,4,5,6-tetraaminopyrimidine with dihydroxyacetone, a lower pH favors the formation of the 6-substituted product, while a higher pH favors the 7-substituted isomer. google.comgoogle.com This principle is crucial for controlling the regiochemical outcome in the synthesis of asymmetrically substituted pteridine derivatives.

The synthesis of pteridine derivatives, including this compound, is consistently challenged by several factors that complicate the achievement of structural diversity and optimal yields. These challenges stem from the inherent chemical properties of the pteridine core and the intermediates used in its synthesis.

One of the most significant hurdles is the poor solubility of many pteridine compounds. nih.gov The presence of amino and keto/hydroxyl groups facilitates strong intermolecular hydrogen bonding, leading to low solubility in common organic solvents and water, which complicates reaction setup, monitoring, and purification. nih.gov Furthermore, many synthetic procedures reported in the literature suffer from low yields and require arduous purification steps to remove side products and unreacted starting materials. mdpi.com The use of harsh and hazardous reagents, such as phosphorus oxychloride for chlorination, not only presents safety and environmental concerns but can also lead to the degradation of the sensitive pteridine ring. mdpi.com

| Challenge | Description | Potential Mitigation Strategies |

| Low Yields | Synthetic routes often result in low overall yields due to side reactions and degradation of the pteridine ring. mdpi.com | Optimization of reaction conditions (temperature, pH, catalysts), use of microwave-assisted synthesis. researchgate.net |

| Poor Solubility | Pteridine intermediates and products often have low solubility due to intermolecular hydrogen bonding, complicating reactions and purification. nih.gov | Use of derivatization to add solubilizing groups, exploration of alternative solvent systems (e.g., DMF, ionic liquids). nih.gov |

| Isomer Formation | Lack of regioselectivity often leads to mixtures of isomers (e.g., 6- vs. 7-substituted products), which are difficult to separate. nih.govgoogle.com | Strict control of reaction parameters like pH, temperature, and rate of addition; use of directing groups. google.com |

| Harsh Reagents | Classical methods often employ hazardous and corrosive reagents like phosphorus oxychloride (POCl₃) for chlorination steps. google.comgoogle.com | Exploration of milder chlorinating agents, development of alternative synthetic pathways that avoid such reagents. |

| Purification | The combination of low yields, poor solubility, and isomer formation makes the purification of the final product extremely difficult. nih.govmdpi.com | Advanced chromatographic techniques, crystallization studies for selective precipitation. |

Exploration of Reaction Pathways for Pteridine-2,4-diamine Formation

The fundamental reaction pathway for the formation of the unsubstituted Pteridine-2,4-diamine core is the condensation of 2,4,5,6-tetraaminopyrimidine with glyoxal. This is a specific application of the well-established Taylor synthesis for pteridines. google.com

The reaction proceeds via a double condensation mechanism. The more nucleophilic amino groups at positions 5 and 6 of the pyrimidine ring attack the two carbonyl carbons of glyoxal. This is followed by a cyclization and subsequent aromatization, typically through air oxidation, to form the stable pyrazine ring fused to the pyrimidine core. nih.gov

This synthetic strategy is highly versatile and serves as the basis for producing a wide array of 6,7-disubstituted pteridine-2,4-diamines by simply varying the 1,2-dicarbonyl reactant. google.com For example:

Reaction with biacetyl (2,3-butanedione) yields 6,7-dimethylpteridine-2,4-diamine. google.com

Reaction with benzil yields 6,7-diphenylpteridine-2,4-diamine. google.com

Reaction with p,p'-diaminobenzil yields 6,7-bis(p-aminophenyl)pteridine-2,4-diamine. google.com

These reactions demonstrate the power of this pathway to generate structural diversity on the pyrazine ring of the pteridine system, starting from a common pyrimidine precursor. The reaction is typically carried out in water or a lower alkanol, sometimes with refluxing, to afford the desired pteridine derivative. google.com

Green Chemistry Principles and Optimized Procedures in Pteridine-2,4-diamine Synthesis

Traditional methods for synthesizing heterocyclic compounds like pteridines often rely on procedures that are inconsistent with the principles of green chemistry, involving hazardous solvents, harsh reagents, and significant energy consumption. numberanalytics.comnumberanalytics.com Adopting green chemistry principles can lead to more efficient, safer, and environmentally benign synthetic routes. rasayanjournal.co.inresearchgate.net

One of the most effective green optimization techniques is the use of microwave irradiation. For the synthesis of pteridine-based derivatives, microwave-assisted synthesis has been shown to dramatically reduce reaction times from days to minutes while improving both yield and purity. researchgate.net This is particularly beneficial for traditionally slow steps like the Sₙ2 substitution of a halogenated pteridine with a nucleophile. researchgate.net

The replacement of hazardous solvents is another key principle. Solvents like N,N-dimethylformamide (DMF) can often be replaced with greener alternatives such as water, ethanol, or specialized biodegradable solvents like Polarclean. nih.gov Catalyst-free reactions or the use of recyclable, solid-supported catalysts can also significantly reduce waste and environmental impact. nih.gov

| Green Chemistry Principle | Traditional Method | Greener Alternative/Optimized Procedure |

| Energy Efficiency | Reactions often require prolonged heating (hours to days) under reflux. google.com | Microwave-assisted synthesis reduces reaction times to minutes, lowering overall energy consumption. researchgate.net |

| Safer Solvents | Use of hazardous and high-boiling point solvents like DMF or phosphorus oxychloride. google.comnih.gov | Replacement with water, ethanol, or biodegradable solvents; development of solvent-free reaction conditions. rasayanjournal.co.innih.gov |

| Waste Prevention | Low yields and formation of side products generate significant chemical waste. mdpi.com | Use of catalytic methods to improve atom economy and selectivity; development of one-pot syntheses to avoid intermediate purification. nih.gov |

| Use of Catalysis | Reactions may be uncatalyzed or use stoichiometric reagents. | Employing recyclable, heterogeneous, or metal-free catalysts to improve efficiency and simplify product work-up. nih.gov |

| Hazard Reduction | Use of toxic and corrosive reagents like POCl₃. google.com | Designing synthetic routes that utilize safer, less hazardous reagents and intermediates. numberanalytics.com |

By integrating these green principles, the synthesis of this compound and its derivatives can be made more sustainable and efficient, aligning modern chemical manufacturing with environmental stewardship.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of 2,4-diaminopteridine (B74722) derivatives. While specific NMR data for 6,7-Dichloropteridine-2,4-diamine is not extensively published in public literature, the principles of its application can be understood from studies of closely related analogs. 1H NMR and 13C NMR are routinely used to verify the successful synthesis of the pteridine core and the presence of the diamino substitutions.

In a typical 1H NMR spectrum of a 2,4-diaminopteridine derivative, distinct signals would be expected for the protons of the amino groups. The chemical shifts of these protons can be influenced by the solvent and the electronic environment within the molecule. For instance, the protons on the C2 and C4 amino groups may appear as separate broad singlets. The absence of protons at the 6 and 7 positions in 6,7-Dichloropteridine-2,4-diamine would be a key feature in its 1H NMR spectrum, distinguishing it from non-halogenated or monosubstituted analogs.

In studies involving the synthesis of various substituted 2,4-diaminopteridine derivatives, NMR spectroscopy is crucial for confirming the identity of the final products. nih.gov The chemical shifts and coupling constants provide unambiguous evidence of the molecular structure.

Table 1: Representative 1H NMR and 13C NMR Data for a Generic 2,4-Diaminopteridine Scaffold

| Atom | Exemplary 1H Chemical Shift (ppm) | Exemplary 13C Chemical Shift (ppm) |

| C2-NH2 | 7.0 - 8.0 (broad s) | - |

| C4-NH2 | 7.5 - 8.5 (broad s) | - |

| H6/H7 (if present) | 8.0 - 9.0 (d or s) | 140 - 155 |

| C2 | - | 155 - 165 |

| C4 | - | 160 - 170 |

| C4a | - | 130 - 140 |

| C6 | - | 145 - 160 |

| C7 | - | 145 - 160 |

| C8a | - | 150 - 160 |

| Note: The chemical shifts are illustrative and can vary significantly based on substitution and solvent. |

Utilization of Mass Spectrometry (MS) in Derivative Characterization and Reaction Monitoring

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of newly synthesized 2,4-diaminopteridine derivatives. For 6,7-Dichloropteridine-2,4-diamine (C₆H₄Cl₂N₆), high-resolution mass spectrometry (HRMS) would be expected to show a molecular ion peak corresponding to its molecular weight of approximately 231.04 g/mol . The isotopic pattern of the molecular ion would be characteristic of a compound containing two chlorine atoms, with the M, M+2, and M+4 peaks appearing in a specific ratio.

In the synthesis of various 2,4-diaminopteridine derivatives, mass spectrometry is used to confirm the structures of the products. nih.gov This technique is also invaluable for monitoring the progress of chemical reactions. By taking small aliquots from a reaction mixture and analyzing them by MS, chemists can track the disappearance of starting materials and the appearance of the desired product. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

Table 2: Expected Mass Spectrometry Data for 6,7-Dichloropteridine-2,4-diamine

| Parameter | Expected Value |

| Molecular Formula | C₆H₄Cl₂N₆ |

| Molecular Weight | ~231.04 g/mol |

| Nominal Mass | 230 |

| Isotopic Pattern (M, M+2, M+4) | Characteristic ratio for two chlorine atoms |

| Note: The exact mass and isotopic distribution would be determined by high-resolution mass spectrometry. |

X-ray Crystallography for Elucidating Solid-State Structures of this compound Analogs and Co-crystals

These studies are crucial for understanding the structure-activity relationships of pteridine-based inhibitors. By examining the crystal structure of a pteridine analog bound to its target protein, researchers can visualize the specific interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for its inhibitory activity. This information is invaluable for the rational design of new, more potent, and selective inhibitors.

For example, the crystal structures of various 6,7-disubstituted-2,4-diaminopteridines in complex with DHFR from different organisms have been solved. nih.gov These structures reveal how the substituents at the 6 and 7 positions can be modified to achieve selectivity for the pathogen's enzyme over the human enzyme. The pteridine core typically forms key hydrogen bonds with conserved amino acid residues in the active site of DHFR.

Table 3: Illustrative Crystallographic Data for a Pteridine Analog Co-crystal

| Parameter | Example Value |

| PDB ID | e.g., 1DLS |

| Space Group | P2₁ |

| Unit Cell Dimensions (Å) | a=..., b=..., c=... |

| Resolution (Å) | 1.9 |

| Key Interactions | Hydrogen bonding with active site residues, π-π stacking |

| Note: The data is illustrative and specific values would be found in the respective PDB entry for a given co-crystal structure. |

Structure Activity Relationship Sar Studies of Dichloropteridine 2,4 Diamine Analogs

Design and Synthesis of Dichloropteridine-2,4-diamine Analogue Libraries for Comprehensive SAR Analysis

The foundation of any SAR study lies in the strategic design and efficient synthesis of a diverse library of analogs. For the this compound scaffold, the primary points for chemical modification are the chlorine substituents at the 6- and 7-positions of the pteridine (B1203161) ring. The general approach to generating a library of analogs involves the synthesis of a common precursor, 2,4,5,6-tetraaminopyrimidine (B94255), which is then condensed with an appropriate α,β-dicarbonyl compound to form the pteridine ring system.

The synthesis of substituted 2,4-diaminopteridine (B74722) derivatives often begins with a multi-step process starting from commercially available pyrimidine (B1678525) derivatives. For instance, 2,4-diamino-6-hydroxypyrimidine (B22253) can be chlorinated using phosphorus oxychloride to yield 2,4-diamino-6-chloropyrimidine. google.comresearchgate.net This intermediate can then undergo further reactions to introduce various substituents. A common strategy for creating a library of 6,7-disubstituted analogs involves the condensation of 2,4,5,6-tetraaminopyrimidine with a range of α-dicarbonyl compounds. This reaction allows for the introduction of diverse chemical moieties at the 6- and 7-positions of the pteridine core.

For the specific synthesis of 6,7-dichloro-2,4-diaminopteridine, a key intermediate would be a dichlorinated α-dicarbonyl equivalent. The synthesis of various 2,4-diaminopteridine derivatives has been reported, providing a basis for the generation of analog libraries. nih.gov For example, the synthesis of 2,4-diamino-6-hydroxymethylpteridine is a well-established process that can be adapted. google.comwipo.int This intermediate can be halogenated, for instance, using thionyl chloride to produce 2,4-diamino-6-chloromethylpteridine, which can then be used to build more complex analogs. acs.org

The design of these libraries often employs computational methods and pharmacophore modeling to guide the selection of substituents. By analyzing the structural requirements of the target protein, researchers can prioritize the synthesis of analogs with a higher probability of exhibiting the desired biological activity. This rational design approach, coupled with combinatorial chemistry techniques, enables the rapid generation of a focused library of compounds for SAR analysis.

Correlation of Systematic Structural Modifications with Observed Biological Activities in Preclinical Models

Once a library of this compound analogs has been synthesized, the next crucial step is to evaluate their biological activity in relevant preclinical models. These models can range from isolated enzyme assays to cell-based assays and, eventually, in vivo animal models. The data obtained from these studies are then used to establish a correlation between the structural modifications and the observed biological effects.

The 2,4-diaminopteridine scaffold is a known pharmacophore for various biological targets, including kinases and dihydrofolate reductase (DHFR). Therefore, analogs of this compound are often evaluated for their potential as anticancer and antimicrobial agents. For instance, the substitution pattern at the 6- and 7-positions of the pteridine ring has been shown to be critical for activity. Studies on related 2,4-diaminopyrimidine (B92962) derivatives have demonstrated that the nature of the substituent at these positions can significantly impact potency and selectivity. rsc.org

In the context of kinase inhibition, the chlorine atoms of this compound can serve as important anchor points for binding to the ATP-binding site of kinases. By replacing the chlorine atoms with various other functional groups, such as alkyl, aryl, or amino groups, researchers can probe the steric and electronic requirements of the binding pocket. For example, replacing the chloro groups with small alkyl groups like methyl has been shown to be favorable in some cases, as seen with 2,4-diamino-6,7-dimethylpteridine, which acts as a fluorescent ligand for RNA. rsc.org Conversely, larger substituents may lead to a loss of activity due to steric hindrance.

The following table summarizes representative SAR findings for 2,4-diaminopteridine analogs, which can be extrapolated to guide the design of this compound derivatives.

| Compound/Analog Series | Structural Modification | Observed Biological Activity | Preclinical Model |

| 2,4-Diamino-6,7-disubstituted pteridines | Introduction of small alkyl groups (e.g., methyl) at C6 and C7 | Can act as a fluorescent ligand for RNA. rsc.org | In vitro binding assays |

| 2,4-Diamino-6,7-disubstituted pteridines | Introduction of dibenzyl groups at C6 and C7 | Activity against antibiotic-resistant staphylococci. nih.gov | In vitro antibacterial assays |

| 2,4-Diaminopyrimidine Derivatives | Optimization of substituents on the pyrimidine core | Potent c-Jun N-terminal kinase (JNK) inhibitors. rsc.org | Enzyme and cell-based assays |

| 2,4-Diaminoquinazoline Derivatives | Virtual screening-guided design | Hsp90 inhibitors with anti-proliferative activity. nih.gov | Cancer cell lines |

| 2,6-Diamino-3,5-difluoropyridinyl Heterocycles | Substitution with various heterocycles | Potent p38α MAP kinase inhibitors. nih.gov | Enzyme and in vivo arthritis models |

Identification and Validation of Key Pharmacophoric Elements within the Pteridine-2,4-diamine Scaffold

Pharmacophore modeling is a powerful tool used to identify the essential three-dimensional arrangement of functional groups required for biological activity. For the pteridine-2,4-diamine scaffold, several key pharmacophoric elements have been identified through computational and experimental studies.

The 2,4-diamino substitution pattern is a critical feature, as the amino groups can act as hydrogen bond donors, interacting with key residues in the active site of target proteins. This interaction is often crucial for anchoring the molecule in the correct orientation for effective inhibition.

The pteridine ring itself serves as a rigid scaffold, holding the pharmacophoric groups in the appropriate spatial arrangement. The aromatic nature of the ring can also contribute to binding through π-π stacking interactions with aromatic amino acid residues in the target protein.

The substituents at the 6- and 7-positions are key determinants of selectivity and potency. In the case of this compound, the chlorine atoms can participate in halogen bonding or occupy hydrophobic pockets within the binding site. By varying the substituents at these positions, it is possible to fine-tune the interaction with the target and achieve selectivity over other related proteins.

Pharmacophore models for related inhibitors, such as 2,4-diamino-5-deazapteridine inhibitors of Mycobacterium avium complex dihydrofolate reductase, have been developed. These models typically consist of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov A representative pharmacophore model for a 2,4-diaminopteridine-based inhibitor might include:

Two hydrogen bond donors: corresponding to the 2- and 4-amino groups.

A heterocyclic ring feature: representing the pteridine core.

Hydrophobic/Halogen-binding pockets: corresponding to the regions occupied by the substituents at the 6- and 7-positions.

Validation of these pharmacophore models is achieved by synthesizing and testing new compounds designed to fit the model. A high correlation between the predicted and observed activities provides confidence in the model's predictive power and its utility in guiding further drug discovery efforts.

Biological Activity and Mechanistic Research of Dichloropteridine 2,4 Diamine Non Clinical Focus

Enzyme Inhibition Studies of Dichloropteridine-2,4-diamine Derivatives

The pteridine-2,4-diamine scaffold, a core component of the antifolate drug methotrexate (B535133), serves as a versatile template for developing inhibitors of various enzymes. nih.gov Research into this and related heterocyclic systems has revealed significant inhibitory activity against several key enzyme families, driven by the structural diversity that can be achieved through substitution on the core ring.

Lipoxygenase (LOX) Inhibition and Investigation of Antioxidant Properties of Pteridine-2,4-diamine Derivatives

The 2,4-diaminopteridine (B74722) core has been identified as a novel scaffold for the development of lipoxygenase (LOX) inhibitors. nih.gov In a study of newly synthesized N-substituted 2,4-diaminopteridines, several derivatives demonstrated potent inhibition of soybean lipoxygenase, with IC50 values as low as 100 nM. nih.govresearchgate.net Notably, the compound identified as 18d in the study was a particularly potent inhibitor of soybean LOX, with an IC50 of 0.1 μM. tandfonline.com

In addition to direct enzyme inhibition, many of these pteridine (B1203161) derivatives displayed significant radical-scavenging and antioxidant capabilities. tandfonline.com The antioxidant activity was evaluated in vitro using a linoleic acid peroxidation model. researchgate.net Several compounds, including 5c, 9, 13, 18e, 18g, 22, and 24 , showed strong radical-scavenging activity. tandfonline.com The most potent antioxidant in this assay was compound 18g , which also recorded an IC50 value of 0.1 μM. nih.govtandfonline.com This dual activity as both LOX inhibitors and antioxidants suggests their potential as multi-target agents in research contexts exploring inflammation and oxidative stress. nih.govresearchgate.net

Table 1: Lipoxygenase (LOX) Inhibition and Antioxidant Activity of Selected Pteridine-2,4-diamine Derivatives

| Compound ID | Assay | Target/Model | IC50 (μM) |

|---|---|---|---|

| 18d | Enzyme Inhibition | Soybean Lipoxygenase | 0.1 |

| 18g | Antioxidant Activity | Linoleic Acid Peroxidation | 0.1 |

| 9 | Enzyme Inhibition | Soybean Lipoxygenase | >0.1 |

| 10a | Enzyme Inhibition | Soybean Lipoxygenase | >0.1 |

| 5c | Antioxidant Activity | Linoleic Acid Peroxidation | >0.1 |

| 13 | Antioxidant Activity | Linoleic Acid Peroxidation | >0.1 |

| 18e | Antioxidant Activity | Linoleic Acid Peroxidation | >0.1 |

| 22 | Antioxidant Activity | Linoleic Acid Peroxidation | >0.1 |

| 24 | Antioxidant Activity | Linoleic Acid Peroxidation | >0.1 |

Source: nih.govtandfonline.com

Dihydrofolate Reductase (DHFR) Inhibition by Diaminopteridine Analogs in Research Models

Dihydrofolate reductase (DHFR) is a crucial enzyme that reduces dihydrofolic acid to tetrahydrofolic acid, a key step in the synthesis of DNA precursors. wikipedia.orgyoutube.com Diaminopteridines, as structural analogues of folic acid, are well-established inhibitors of this enzyme. nih.gov The inhibition of DHFR disrupts DNA replication, leading to cell death, which makes it a significant target in various research models. nih.gov

Methotrexate and aminopterin (B17811) are classic examples of diaminopteridine-based DHFR inhibitors. nih.gov Research into aminopterin analogues has shown potent inhibition of DHFR from L1210 mouse leukemia cells. nih.gov For instance, an aminopterin analogue where the glutamate (B1630785) moiety was replaced by ornithine (APA-Orn) demonstrated a strong inhibitory effect on L1210 DHFR with an IC50 value of 0.072 μM. nih.gov A related methotrexate analogue (mAPA-Orn) was also an active DHFR inhibitor, with an IC50 of 0.160 μM against the same enzyme. nih.gov

Table 2: DHFR Inhibition by Selected Diaminopteridine Analogs

| Compound | Enzyme Source | IC50 (μM) |

|---|---|---|

| APA-Orn (Aminopterin Analog) | L1210 Mouse Leukemia DHFR | 0.072 |

| mAPA-Orn (Methotrexate Analog) | L1210 Mouse Leukemia DHFR | 0.160 |

Source: nih.gov

Nitric Oxide Synthase (NOS) Inhibition by Pteridine-2,4-diamine Derivatives in Research Contexts

The nitric oxide synthase (NOS) family of enzymes catalyzes the production of nitric oxide (NO), a critical signaling molecule. nih.gov The 4-amino substituted analogue of the NOS cofactor (6R)-5,6,7,8-tetrahydrobiopterin (H4Bip) is known to be a potent NOS inhibitor. nih.gov This has spurred the development of novel 4-amino pteridine derivatives to target the neuronal isoform of NOS (nNOS or NOS-I). nih.gov

Structure-activity relationship (SAR) studies have been conducted to characterize the interaction between these "anti-pterins" and nNOS. nih.gov Research indicates that while substitutions at the 2-, 5-, and 7-positions of the pteridine nucleus did not significantly affect inhibitory activity, modifications at other positions were critical. nih.gov Specifically, the combination of 6-arylation with dialkyl or diaralkylation of the 4-amino group on the aromatic 2,4-diamino pteridine scaffold resulted in potent and efficacious inhibitors of nNOS, suggesting that both hydrophobic and hydrophilic interactions within the enzyme's active site contribute to binding. nih.gov

Cyclin-Dependent Kinase (CDK) Inhibition by Pyrimidine-2,4-diamines as a Related Scaffold for Cellular Studies

Cyclin-dependent kinases (CDKs) are serine-threonine kinases that are fundamental to the regulation of the cell cycle and gene transcription. nih.govrsc.org The pyrimidine-2,4-diamine scaffold, structurally related to pteridines, has been explored for its potential as a source of CDK inhibitors. A series of N²,N⁴-disubstituted pyrimidine-2,4-diamines exhibited potent inhibitory activities against both CDK2/cyclin A and CDK9/cyclin T1. nih.govrsc.org

In one study, twenty-one novel compounds based on this scaffold showed significant inhibition of both kinase systems. rsc.org The most potent inhibitors for CDK2 and CDK9 were identified as compounds 3g (IC50 = 83 nM) and 3c (IC50 = 65 nM), respectively. nih.govrsc.org Another study focused on 4-alkoxy-2,6-diaminopyrimidine derivatives, using NU6027 (4-cyclohexylmethoxy-5-nitroso-pyrimidine-2,6-diamine) as a lead compound, which inhibited CDK2/cyclin A3 with an IC50 of 2.2 μM. nih.gov

Table 3: CDK Inhibition by Selected Pyrimidine-2,4-diamine Derivatives

| Compound ID | Target Kinase | IC50 (nM) |

|---|---|---|

| 3c | CDK9/cyclin T1 | 65 |

| 3g | CDK2/cyclin A | 83 |

| NU6027 | CDK2/cyclin A3 | 2200 |

Janus Kinase (JAK) Inhibition by Pyrimidine-2,4-diamines as a Related Scaffold for Molecular Pathway Research

The Janus kinase (JAK) family plays a central role in signal transduction pathways that regulate immune responses and cell growth. nih.gov The 2,4-diaminopyrimidine (B92962) core has been successfully used as a hinge-binding structure in the design of potent and selective JAK inhibitors. nih.gov A series of pyrimidine (B1678525) compounds were developed as selective JAK1 inhibitors over JAK2, a desirable profile for studying inflammatory pathways. nih.gov

In a separate line of research, pyrimidine-4,6-diamine derivatives were designed and optimized as selective JAK3 inhibitors. nih.gov This effort led to the discovery of compound 11e , which demonstrated excellent JAK3 inhibitory activity with an IC50 of 2.1 nM and high selectivity over other JAK isoforms. nih.gov This high potency is attributed to a potential interaction with a unique cysteine (Cys909) residue present in the JAK3 kinase domain. nih.gov

Table 4: JAK Inhibition by Selected Pyrimidine Diamine Derivatives

| Compound ID | Scaffold | Target Kinase | IC50 (nM) |

|---|---|---|---|

| 11e | Pyrimidine-4,6-diamine | JAK3 | 2.1 |

Source: nih.gov

Cellular Research Models for this compound Investigations

The in vitro enzymatic activity of this compound and its analogs is often further explored in cellular research models to understand their effects on biological pathways within a cellular context.

For compounds targeting the cell cycle, such as the pyrimidine-2,4-diamine CDK inhibitors, activity is frequently assessed in cancer cell lines. rsc.org For example, N²,N⁴-disubstituted pyrimidine-2,4-diamines were tested for their antiproliferative effects against a panel of tumor cell lines, including the triple-negative breast cancer (TNBC) cell line MDA-MB-231. nih.govrsc.org Further mechanistic studies in these models can involve flow cytometry analysis to determine the compound's effect on cell cycle progression, such as inducing arrest in the G2/M phase. nih.gov

For compounds designed to inhibit immune signaling pathways, such as JAK inhibitors, primary immune cells are the preferred model. nih.govnih.gov The functional activity of pyrimidine-based JAK inhibitors has been characterized by measuring the inhibition of STAT5 phosphorylation in human primary T-cells stimulated with interleukin-2 (B1167480) (IL-2). nih.gov Similarly, the cellular potency of JAK3 inhibitors has been evaluated by their ability to inhibit IL-2-stimulated T-cell proliferation. nih.gov

Cellular Pathway Modulation by this compound in Model Systems

Detailed information regarding the specific cellular pathways modulated by 6,7-Dichloropteridine-2,4-diamine in model systems is not available in the current body of scientific literature. Research into the precise molecular targets and signaling cascades affected by this particular compound has not been published.

Antimicrobial Activity Studies of Pteridine-2,4-diamine Derivatives in Preclinical Research Settings

While specific antimicrobial studies on 6,7-Dichloropteridine-2,4-diamine are not documented, research on related pteridine-2,4-diamine derivatives has indicated potential antimicrobial activity. For example, a study on 2,4-diamino-6,7-dibenzylpteridine showed activity against antibiotic-resistant staphylococci. nih.gov Furthermore, derivatives of 2,4-diamino-5-deazapteridine have been evaluated for their in vitro activity against Mycobacterium avium complex (MAC) and their ability to inhibit mycobacterial dihydrofolate reductase. nih.gov

These studies on related compounds suggest that the pteridine-2,4-diamine scaffold may be a promising basis for the development of antimicrobial agents. However, the specific antimicrobial spectrum and efficacy of 6,7-Dichloropteridine-2,4-diamine remain to be determined through direct preclinical research.

Computational Chemistry and Molecular Modeling in Dichloropteridine 2,4 Diamine Research

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Conformational Analysis of Pteridine-2,4-diamines

Quantum chemical calculations are fundamental to understanding the intrinsic properties of pteridine-2,4-diamines at the atomic level. These methods, such as Density Functional Theory (DFT), provide a detailed picture of the electronic structure, which is crucial for predicting how these molecules will interact with their biological targets. nih.govnih.gov

Researchers utilize these calculations to determine key electronic properties like the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies. The energy of the LUMO, for instance, is indicative of the molecule's electrophilicity and its ability to accept electrons, suggesting potential interactions with electron-rich areas of a receptor site. nih.gov By analyzing these properties, scientists can gain insights into the reactivity of different pteridine-2,4-diamine analogs. nih.gov

Conformational analysis, another critical application of quantum chemical calculations, helps to identify the most stable three-dimensional arrangements of the molecule. nih.gov This is vital because the biological activity of a compound is often dictated by its specific conformation when binding to a target. rsc.orgrsc.org Techniques like plotting the potential energy surface allow researchers to understand the energy landscape of different conformations and predict the most likely bioactive poses. nih.gov

Key Findings from Quantum Chemical Calculations:

| Calculation Type | Insights Gained | Relevance to Drug Design |

| Electronic Structure (HOMO/LUMO) | Predicts reactivity and electron-donating/accepting capabilities. nih.gov | Guides the design of molecules with optimal electronic properties for target interaction. |

| Reactivity Analysis | Identifies the most likely sites for chemical reactions and interactions. | Helps in understanding the mechanism of action and potential metabolic pathways. |

| Conformational Analysis | Determines the most stable 3D structures and the energy barriers between them. nih.gov | Essential for predicting the bioactive conformation and designing rigid analogs. |

These theoretical studies provide a rational basis for modifying the pteridine-2,4-diamine scaffold to enhance its biological activity.

Molecular Docking Simulations to Predict Ligand-Target Interactions and Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein. ijfmr.comnih.gov This method is instrumental in the study of dichloropteridine-2,4-diamine derivatives, allowing researchers to visualize and analyze how these compounds interact with their biological targets at the molecular level. nih.govnih.gov

The process involves placing the ligand in the binding site of the receptor and calculating the binding affinity, often expressed as a docking score or binding energy. scispace.com A lower binding energy generally indicates a more stable and favorable interaction. ugm.ac.idmdpi.com These simulations can predict key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for the ligand's affinity and specificity. nih.gov

For instance, docking studies have been used to investigate the binding of pteridine (B1203161) derivatives to enzymes like dihydrofolate reductase (DHFR), a common target for antimicrobial and anticancer drugs. nih.govugm.ac.id These studies can reveal which amino acid residues in the active site are critical for binding and how modifications to the pteridine scaffold can improve these interactions. mdpi.com The insights from molecular docking are invaluable for structure-based drug design, guiding the synthesis of new analogs with enhanced potency. ijfmr.com

Example of Docking Study Findings:

| Ligand | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)- 1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide | Dihydrofolate Reductase (DHFR) | -9.0 | Not specified in abstract |

| SRT2183 | Dipeptidyl peptidase-4 (DPP4) | -9.9 | MET348, SER376, THR351 nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Stability and Ligand-Protein Interaction Dynamics

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view of these interactions over time. nih.govresearchgate.net MD simulations track the movements of atoms and molecules, providing insights into the conformational stability of the complex and the dynamics of the binding process. nih.govnih.gov

Furthermore, MD simulations can be used to calculate binding free energies, which provide a more accurate prediction of binding affinity than docking scores alone. mdpi.com These calculations take into account the dynamic nature of the system and can help to differentiate between potent and weak inhibitors. mdpi.com The insights from MD simulations are critical for refining the design of new this compound derivatives with improved binding kinetics and residence times. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity and Ligand Optimization of Pteridine-2,4-diamine Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govbiointerfaceresearch.com For pteridine-2,4-diamine analogs, QSAR models can be developed to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov

The process involves calculating a set of molecular descriptors for each compound in a training set with known biological activities. These descriptors can represent various physicochemical properties, such as electronic, steric, and hydrophobic characteristics. nih.gov A statistical model is then built to correlate these descriptors with the observed activity.

Once a robust QSAR model is established, it can be used to predict the activity of new pteridine-2,4-diamine derivatives based solely on their chemical structure. nih.gov This predictive capability is highly valuable for ligand optimization, as it allows chemists to virtually screen a large number of potential modifications to the this compound scaffold and select those that are most likely to result in improved potency. biointerfaceresearch.com QSAR studies have successfully guided the design of potent inhibitors by identifying key structural features that influence their biological activity. nih.gov

Key Parameters in QSAR Models for Pteridine Analogs:

| Descriptor Type | Example | Significance |

| Electronic | Energy of the Lowest Unoccupied Molecular Orbital (LUMO) nih.gov | Indicates the molecule's ability to accept electrons and interact with electron-rich sites on the target. nih.gov |

| Topological | Molecular Connectivity Indices | Describe the branching and connectivity of the molecular structure. |

| Steric | Molar Refractivity | Relates to the volume and polarizability of the molecule, influencing its fit within the binding pocket. |

De Novo Design Approaches Utilizing the this compound Scaffold for Novel Ligand Discovery

De novo design is a computational strategy that aims to create entirely new molecules with desired properties, often by utilizing a known chemical scaffold as a starting point. elsevierpure.comnih.gov The this compound core structure serves as an excellent scaffold for such approaches due to its proven ability to interact with various biological targets. arxiv.org

In de novo design, computational algorithms build new molecules atom by atom or fragment by fragment, guided by a set of rules and scoring functions that favor compounds with good binding affinity, drug-like properties, and synthetic feasibility. openreview.net By using the this compound scaffold, these algorithms can explore a vast chemical space to identify novel derivatives with potentially improved potency, selectivity, and pharmacokinetic profiles. nih.gov

This approach is particularly useful for scaffold hopping, where the goal is to discover new core structures that mimic the binding mode of the original scaffold but possess different chemical properties. nih.gov De novo design can also be used for sidechain optimization, exploring different substituents on the this compound ring to maximize interactions with the target protein. nih.gov These computational methods accelerate the discovery of novel and patentable drug candidates based on the versatile this compound framework. openreview.net

Advanced Research Applications and Future Directions for Dichloropteridine 2,4 Diamine

Dichloropteridine-2,4-diamine as a Chemical Probe for Target Validation and Biological Discovery

Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of that target's biological function and its validation as a potential therapeutic target. researchgate.net The development of high-quality chemical probes is a significant undertaking, requiring molecules with high potency and selectivity for their intended target.

While research specifically detailing this compound as a chemical probe is limited, the broader pteridine-2,4-diamine scaffold is an excellent candidate for the development of such tools. tandfonline.com The inherent biological activity of pteridine (B1203161) derivatives against a range of targets, including kinases and reductases, provides a strong starting point. nih.gov The this compound structure could be systematically modified to generate potent and selective inhibitors for specific biological targets. These probes would be invaluable for:

Target Validation: Confirming the role of a specific enzyme, such as a particular kinase or reductase, in a disease pathway.

Biological Discovery: Elucidating novel biological functions and pathways associated with the target protein.

Translational Research: Bridging the gap between genetic studies and the evaluation of therapeutic interventions.

The development of such a probe would involve iterative cycles of design, synthesis, and biological testing to optimize its properties, including cell permeability and on-target engagement.

Potential of the Pteridine-2,4-diamine Scaffold in Fragment-Based Drug Discovery (FBDD) Methodologies

Fragment-based drug discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS) for identifying lead compounds. nih.govyoutube.com FBDD involves screening libraries of small, low-molecular-weight compounds ("fragments") that typically bind to a biological target with low affinity. youtube.com These weakly binding fragments serve as efficient starting points for optimization into potent, drug-like molecules through strategies like fragment growing, linking, or merging. youtube.comyoutube.com

The pteridine-2,4-diamine scaffold is well-suited for FBDD for several reasons:

Low Molecular Weight and Complexity: The core structure is relatively small, fitting the typical profile of a fragment.

High Ligand Efficiency: Fragments often exhibit more "atom-efficient" binding, meaning they achieve their binding affinity with fewer heavy atoms, a desirable trait for starting points in drug discovery. youtube.com

Rich Chemical Space: The pteridine core allows for substitution at multiple positions, enabling the exploration of a wide chemical space to optimize binding interactions. nih.gov

A notable example of a pteridine-based scaffold in FBDD is the discovery of inhibitors for pteridine reductase 1 (PTR1), a potential drug target in parasites like Trypanosoma brucei. researchgate.net The binding pocket of PTR1 is well-suited for a fragment-based approach, and even small derivatives have shown inhibitory activity. This demonstrates the potential of using fragments based on the pteridine-2,4-diamine scaffold to identify novel inhibitors for a variety of therapeutic targets.

Table 1: Comparison of FBDD and High-Throughput Screening (HTS)

| Feature | Fragment-Based Drug Discovery (FBDD) | High-Throughput Screening (HTS) |

| Library Size | Thousands of compounds | Millions of compounds |

| Molecular Weight | < 300 Da | ~500 Da |

| Hit Affinity | Weak (micromolar to millimolar) | Strong (nanomolar) |

| Hit Rate | Higher (3-10%) | Lower |

| Chemical Space Coverage | More efficient exploration | Less comprehensive |

This table provides a general comparison of the two drug discovery methodologies.

Development of Innovative Research Methodologies for this compound Synthesis and Biological Evaluation

The synthesis of pteridine derivatives can be challenging, often due to the insolubility of intermediates and the need for regioselective substitutions. mdpi.com However, various synthetic strategies have been developed to access this important scaffold.

Synthesis: A common approach to synthesizing 2,4-diaminopteridines involves the condensation of a substituted 2,4,5,6-tetra-aminopyrimidine with a 1,2-dicarbonyl compound. google.com For this compound, a plausible route would involve using a dichlorinated dicarbonyl species. Alternatively, introducing the diamino groups can be done prior to the formation of the pteridine ring. tandfonline.com For instance, starting with 2,4-diamino-6-chloropyrimidine, which can be synthesized from 2,4-diamino-6-hydroxypyrimidine (B22253), provides a key intermediate for further elaboration. patsnap.comgoogle.com Diversity-oriented synthesis has also emerged as a powerful tool to create libraries of pteridine derivatives for biological screening. nih.gov

Biological Evaluation: The biological evaluation of new pteridine-2,4-diamine derivatives depends on the intended therapeutic target. Given the known activities of related compounds, key evaluation methods would include:

Enzyme Inhibition Assays: To determine the potency (e.g., IC50 values) against specific enzymes like kinases (e.g., ALK, EGFR, Src) or reductases. nih.govnih.govresearchgate.net

Cell-Based Assays: To assess the compound's effect on cellular processes such as proliferation, apoptosis, and signaling pathways in relevant cancer cell lines. nih.gov

Anti-inflammatory Models: In vivo models, such as carrageenan-induced paw edema or models of colitis in rats, can be used to evaluate the anti-inflammatory potential of the compounds. tandfonline.comnih.govnih.gov

Biophysical Techniques: Methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are crucial in FBDD to confirm direct binding of fragments to the target protein. youtube.com

Table 2: Examples of Biologically Active Pteridine-2,4-diamine Derivatives

| Compound Derivative | Biological Activity/Target | Key Findings | Reference |

| N-substituted 2,4-diaminopteridines | Lipoxygenase Inhibition, Anti-inflammatory | Potent lipid antioxidant properties and inhibition of soybean lipoxygenase with IC50 values as low as 100 nM. Showed efficacy in a rat model of colitis. | tandfonline.comnih.gov |

| Substituted 2,4-diaminopteridines | Inducible Nitric Oxide Synthase (iNOS) Inhibition | Several derivatives showed potent inhibitory activities, with some being more potent than methotrexate (B535133). Compounds 10b and 10i showed protective effects in models of septic shock and liver injury. | nih.gov |

| 6,7-disubstituted-2,4-diaminopteridine | PI3 Kinase Inhibition | Identified as a potential treatment for myocardial infarction involving ischemia-reperfusion injury. | nih.gov |

| Pteridine-based derivatives | EGFR and BRAFV600E Dual Inhibition | Compounds showed promising antiproliferative activity against cancer cell lines with GI50 values in the nanomolar range. | nih.gov |

This table highlights the diverse biological activities of the pteridine-2,4-diamine scaffold.

Challenges and Future Research Perspectives in this compound Chemistry and Biological Studies

Despite the significant therapeutic potential of the pteridine scaffold, several challenges remain.

Challenges:

Synthetic Complexity: The synthesis of specifically substituted pteridines can be difficult. Achieving regioselectivity, particularly at the 6- and 7-positions, is a common hurdle. mdpi.com The inherent low solubility of many pterin (B48896) and pteridine intermediates further complicates synthesis and purification. mdpi.com

Selectivity: As with many kinase inhibitors, achieving high selectivity for the target kinase over other closely related kinases is a major challenge to avoid off-target effects.

Drug-like Properties: Optimizing the physicochemical properties of pteridine derivatives to ensure good oral bioavailability and appropriate pharmacokinetic profiles is a critical aspect of drug development. numberanalytics.com

Future Research Perspectives:

The future of research on this compound and related compounds is promising, with several exciting directions:

Novel Therapeutic Agents: There is vast potential to develop novel pteridine derivatives with improved potency and selectivity for a wide range of diseases, including cancer, inflammatory disorders, infectious diseases, and neurological conditions. numberanalytics.comnih.gov

Targeted Drug Delivery: The pteridine scaffold could be incorporated into targeted drug delivery systems to enhance efficacy and reduce side effects.

Advanced Synthetic Methodologies: The development of new, more efficient, and regioselective synthetic methods, including biocatalysis and flow chemistry, will be crucial for exploring the chemical space around the pteridine core. mdpi.com

Diagnostic Tools: Pteridine-based compounds could be developed as diagnostic agents or imaging probes for various diseases. numberanalytics.com

Q & A

Basic: What are the critical steps for synthesizing Dichloropteridine-2,4-diamine with high purity?

Answer:

Synthesis typically involves multi-step protocols, such as condensation reactions under basic conditions. For example, chlorinated intermediates (e.g., 2-chloro-3,5-dimethoxybenzyl chloride) are reacted with diaminopyrimidine/pteridine cores using sodium methoxide as a base to facilitate nucleophilic substitution . Post-synthesis, purification techniques like recrystallization (using ethanol/water mixtures) and column chromatography (silica gel with ethyl acetate/hexane gradients) are essential to achieve >95% purity. Industrial-scale methods may employ continuous flow reactors to enhance yield and reduce side products .

Basic: How is this compound structurally characterized?

Answer:

Structural validation requires a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and hydrogen bonding.

- Mass spectrometry (MS) for molecular weight verification (e.g., ESI-MS to detect [M+H]⁺ ions).

- X-ray crystallography to resolve stereochemical ambiguities, particularly for halogenated positions .

For example, PubChem data for analogous compounds (e.g., 6-Chloro-N²,N²-dimethylpyrimidine-2,4-diamine) includes InChI keys and crystallographic coordinates, which can guide characterization workflows .

Advanced: How can researchers address low yield in the chlorination step during synthesis?

Answer:

Low yields often stem from incomplete halogenation or side reactions. Methodological optimizations include:

- Temperature modulation : Refluxing with thionyl chloride (SOCl₂) at 80–90°C to enhance reactivity .

- Catalyst screening : Palladium-based catalysts (e.g., PdCl₂ adducts) improve regioselectivity in halogenation .

- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize transition states and reduce byproducts .

Validate improvements via HPLC tracking of reaction progress and GC-MS analysis of intermediates.

Advanced: How should contradictory data on this compound’s kinase inhibition be resolved?

Answer:

Contradictions in biological activity (e.g., IC₅₀ variability across studies) may arise from:

- Assay variability : Differences in ATP concentrations or enzyme isoforms (e.g., EGFR vs. VEGFR kinases).

- Compound stability : Hydrolysis under assay conditions (e.g., pH-dependent degradation).

To resolve, replicate experiments using standardized protocols (e.g., Eurofins Panlabs kinase profiling) and validate via orthogonal assays (e.g., fluorescent ligand displacement ). Cross-reference with structural analogs (e.g., N⁴-(2,4-dimethylphenyl)-N²,N²-dimethylpteridine-2,4-diamine) to identify substituent-dependent trends .

Advanced: What computational strategies predict this compound’s binding to biomolecules?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., folate receptors). Prioritize halogen bonding and π-π stacking motifs observed in pteridine derivatives .

- Molecular dynamics (MD) simulations : Simulate binding stability over 100-ns trajectories (AMBER/CHARMM force fields) to assess entropy-driven interactions .

- QSAR modeling : Correlate substituent electronegativity (e.g., Cl vs. OCH₃) with activity using datasets from PubChem BioAssay .

Advanced: What methods optimize fluorescence-based assays for studying this compound’s receptor binding?

Answer:

To enhance signal-to-noise ratios in fluorescence assays:

- Ligand design : Attach fluorophores (e.g., FITC) to the pteridine core while preserving binding affinity .

- Quenching controls : Use tryptophan residues in target proteins as intrinsic quenchers to validate binding specificity.

- Surface plasmon resonance (SPR) : Cross-validate dissociation constants (Kd) via real-time binding kinetics (e.g., Biacore systems) .

For example, N²-(3-methoxypropyl)-5-nitro-6-(piperidin-1-yl)pyrimidine-2,4-diamine’s fluorescence properties were optimized using similar strategies .

Advanced: How can researchers mitigate solubility challenges in in vivo studies?

Answer:

Poor aqueous solubility (common in halogenated pteridines) can be addressed via:

- Prodrug formulation : Introduce phosphate esters or PEGylated derivatives for transient solubility.

- Co-solvent systems : Use cyclodextrins or DMSO/water mixtures (≤10% DMSO) in dosing solutions .

- Nanoencapsulation : Lipid nanoparticles (LNPs) or micelles improve bioavailability, as demonstrated for pyrimidine analogs .

Advanced: What analytical techniques quantify degradation products of this compound under physiological conditions?

Answer:

- LC-MS/MS : Monitor hydrolysis (e.g., ester cleavage) or oxidation products using reverse-phase C18 columns and gradient elution .

- Stability-indicating assays : Accelerated degradation studies (40°C/75% RH for 4 weeks) coupled with HPLC-DAD to track impurity profiles .

- Isotopic labeling : Use ¹⁴C-labeled compounds to trace metabolic byproducts in hepatocyte assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.